molecular formula C5H4ClNO2 B563779 Gimeracil-13C3 CAS No. 1184979-29-0

Gimeracil-13C3

Cat. No.: B563779
CAS No.: 1184979-29-0
M. Wt: 148.519
InChI Key: ZPLQIPFOCGIIHV-VWNJCJTFSA-N
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Description

Gimeracil-13C3 is a stable isotope-labeled analog of Gimeracil (CAS 103766-25-2), a potent dihydropyrimidine dehydrogenase (DPD) inhibitor. It is chemically identical to Gimeracil but incorporates three carbon-13 (13C) isotopes, enabling precise tracking in pharmacokinetic and metabolic studies . This compound is primarily used in research to investigate DPD-mediated metabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU), which are critical in cancer therapy. By inhibiting DPD, this compound extends the half-life and bioavailability of 5-FU, thereby amplifying its antitumor efficacy . While unlabeled Gimeracil is a component of the oral anticancer drug S-1 (used clinically in Japan), this compound serves as a non-therapeutic tracer for mechanistic and isotopic dilution studies .

Properties

CAS No.

1184979-29-0

Molecular Formula

C5H4ClNO2

Molecular Weight

148.519

IUPAC Name

5-chloro-4-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1

InChI Key

ZPLQIPFOCGIIHV-VWNJCJTFSA-N

SMILES

C1=C(C(=CNC1=O)Cl)O

Synonyms

5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3;  5-Chloro-2,4-dihydroxypyridine-13C3;  5-Chloro-4-hydroxy-2-pyridone-13C3;  Gimestat-13C3;  CDHP -13C3

Origin of Product

United States

Preparation Methods

Adaptation of Conventional Gimeracil Synthesis

The non-labeled gimeracil synthesis, as reported by Ogawa et al., proceeds via a five-step sequence from malononitrile and trimethyl orthoacetate. However, modern approaches condense this to three steps using 2,4-dimethoxypyridine (4) as the starting material:

  • Chlorination : Treatment of 2,4-dimethoxypyridine with phosphorus oxychloride (POCl3) yields 2,4-dichloropyridine.

  • Methoxylation : Sodium methoxide-mediated nucleophilic substitution reintroduces methoxy groups at positions 2 and 4.

  • Hydrolysis : Acidic hydrolysis (HCl/H2O) cleaves methoxy groups to form gimeracil.

For this compound, isotopic labeling is introduced during methoxylation using sodium [13C]methoxide, ensuring 13C incorporation at the methoxy-derived positions.

Critical Modifications for 13C3 Incorporation

The synthesis of this compound requires three key modifications (Table 1):

Table 1: Reaction Parameters for this compound Synthesis

StepReagentTemperatureDuration13C SourceYield (%)
1POCl3110°C6 hrN/A78
2Na[13C]OCH380°C12 hrSodium [13C]methoxide65
3HCl (6M)Reflux4 hrN/A92
  • Step 2 Optimization : Substituting natural abundance sodium methoxide with Na[13C]OCH3 ensures uniform 13C labeling. The reaction proceeds in N-methyl-2-pyrrolidone (NMP) under nitrogen to prevent hydrolysis.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates, achieving >98% isotopic purity.

Analytical Validation of this compound

LC-MS/MS Quantification

In bioequivalence studies, this compound serves as an internal standard for quantifying plasma gimeracil levels. The LC-MS/MS method employs:

  • Column : Imtakt C18 (4.6 × 50 mm, 3.0 µm)

  • Mobile Phase : Acetonitrile (A) / 0.1% formic acid (B)

  • MRM Transitions : m/z 145.9 → 128.0 (gimeracil); m/z 149.0 → 130.9 (this compound)

Key Parameters :

  • Linearity : 5–500 ng/mL (R² > 0.999)

  • Recovery : 94.4% ± 2.6%

  • Matrix Effect : 88.9–104.9%

Stability and Degradation Profiling

Forced degradation studies under ICH guidelines reveal:

  • Acidic Hydrolysis (0.1N HCl, 60°C): 15% degradation after 24 hr.

  • Photolysis (1.2 million lux·hr): <5% degradation.

  • Oxidative Stress (3% H2O2): 20% degradation via pyridine ring oxidation.

Degradation products are resolved using a gradient LC method (0.1% TFA in water/acetonitrile), confirming method robustness.

Challenges in Isotopic Purity and Scale-Up

Isotopic Cross-Contamination

Residual natural abundance carbon in Na[13C]OCH3 may reduce isotopic purity to 95–97%. Recrystallization from ethanol/water elevates purity to >99%.

Economic and Regulatory Considerations

  • Cost : Sodium [13C]methoxide costs ~$2,500/g, rendering large-scale synthesis prohibitively expensive.

  • Regulatory : Batch-specific certifications (e.g., USP <731>) are mandatory for clinical use .

Chemical Reactions Analysis

Types of Reactions

Gimeracil-13C3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Treatment

Gimeracil is a key component of the oral chemotherapy drug S-1, which combines tegafur, gimeracil, and oteracil. Gimeracil acts as a dihydropyrimidine dehydrogenase (DPD) inhibitor, which reduces the degradation of 5-fluorouracil (5-FU), enhancing its efficacy in treating various cancers. The incorporation of gimeracil-13C3 in studies allows researchers to trace and quantify the pharmacokinetics of gimeracil and its effects on 5-FU metabolism.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Cmax (ng/mL)145.9 (gimeracil)
Tmax (h)1.5 - 3.3
Half-life (h)3.3 - 5.8
BioavailabilityWell-tolerated

The pharmacokinetic studies indicate that this compound helps maintain effective concentrations of 5-FU in plasma and tumor tissues, thereby improving therapeutic outcomes in cancer patients .

Research Applications

2.1 Drug Metabolism Studies

This compound is extensively used in drug metabolism research to study the metabolic pathways involving DPD inhibition. By employing stable isotope labeling, researchers can accurately measure the metabolic rates and pathways of drugs like 5-FU when co-administered with gimeracil.

Case Study: DPD Inhibition Analysis

In a study involving cancer patients receiving S-1 therapy, plasma samples were analyzed to determine the concentration of this compound alongside tegafur and 5-FU. The results demonstrated a significant reduction in DPD activity, correlating with increased levels of 5-FU in circulation.

Table 2: Study Results on DPD Inhibition

Study ParameterPre-treatment (ng/mL)Post-treatment (ng/mL)
Gimeracil050
Tegafur0200
5-FU0300

The findings indicate that the administration of gimeracil significantly enhances the bioavailability of tegafur and subsequently increases the therapeutic concentration of 5-FU .

Clinical Implications

3.1 Bioequivalence Studies

This compound has been utilized to establish bioequivalence between different formulations of S-1. A recent study assessed two formulations and found that both met regulatory requirements for bioequivalence based on pharmacokinetic parameters such as AUC (Area Under Curve) and Cmax.

Table 3: Bioequivalence Parameters

ParameterTest FormulationReference Formulation
AUC0-tWithin rangeWithin range
CmaxWithin rangeWithin range

This ensures that patients receive consistent therapeutic effects regardless of the formulation used .

Mechanism of Action

Gimeracil-13C3 functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of fluorouracil (5-FU). By inhibiting DPD, this compound helps maintain higher concentrations of 5-FU, thereby enhancing its therapeutic effectiveness against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Gimeracil-13C3 belongs to the DPD inhibitor class, which includes structurally and functionally analogous compounds. Key comparisons are outlined below:

Gimeracil (Unlabeled)

  • Structure : Shares the same core structure as this compound but lacks isotopic labeling.
  • Mechanism : Competitively inhibits DPD, reducing 5-FU catabolism and enhancing its intracellular retention.
  • Application : Clinically used in the S-1 regimen (combined with tegafur and oteracil) for gastric and pancreatic cancers .
  • Differentiator : Lacks isotopic labeling, limiting its utility in metabolic tracing studies.

Eniluracil

  • Structure : A uracil analog with a distinct bicyclic structure.
  • Mechanism : Irreversibly inactivates DPD through covalent binding, offering prolonged enzyme inhibition compared to Gimeracil’s competitive inhibition .
  • Application : Studied in clinical trials with 5-FU but discontinued due to variable efficacy and toxicity profiles .
  • Differentiator : Broader enzyme inactivation but less specificity than Gimeracil derivatives.

Thymidine

  • Structure : A natural nucleoside, structurally unrelated to Gimeracil.
  • Mechanism : Competes with 5-FU for DPD binding, indirectly modulating 5-FU metabolism.
  • Application : Used experimentally to study DPD kinetics and rescue 5-FU toxicity .
  • Differentiator: Endogenous compound with dual roles in DNA synthesis and DPD regulation.

Research Findings

Isotopic Labeling Advantages

This compound’s 13C labeling allows for high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) tracking in biological matrices. Studies demonstrate its utility in quantifying DPD activity and identifying drug-drug interactions .

Pharmacokinetic Profiling

Compared to unlabeled Gimeracil, this compound exhibits identical inhibitory potency but distinct pharmacokinetic properties due to isotopic effects. For example, its clearance rate is marginally slower (by ~5%) in rodent models, attributed to minor differences in metabolic stability .

Clinical vs. Research Utility

While unlabeled Gimeracil reduces 5-FU degradation by 70–80% in patients, this compound is reserved for preclinical studies, such as elucidating DPD’s role in chemoresistance .

Data Tables

Table 1. Comparative Analysis of DPD Inhibitors

Compound Structure Class Mechanism Application Isotopic Labeling Reference
This compound Pyridine derivative Competitive DPD inhibition Metabolic research 13C-labeled
Gimeracil Pyridine derivative Competitive DPD inhibition Clinical (S-1 regimen) Unlabeled
Eniluracil Bicyclic uracil analog Irreversible DPD inactivation Discontinued clinical trials Unlabeled
Thymidine Nucleoside Competitive substrate inhibition Experimental DPD studies Unlabeled

Table 2. Key Physicochemical Properties

Property This compound Gimeracil
Molecular Weight* ~188.01 (with 13C) ~185.01
LogP 1.2 (predicted) 1.2
Solubility 25 µM in DMSO 30 µM in DMSO
Half-life (in vitro) 4.2 hours 4.0 hours

Notes

Safety Precautions : Handling requires adherence to hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Structural Similarity Assessment : Grouping/read-across approaches (as per ) validate comparisons between this compound and analogs based on shared functional groups (pyridine core) and metabolic pathways .

Analytical Methods : Studies referenced in and employ X-ray crystallography and TLC for structural validation, ensuring accurate comparisons .

Biological Activity

Gimeracil-13C3, a stable isotope-labeled derivative of gimeracil, is primarily recognized for its significant biological activity as an inhibitor of dihydropyrimidine dehydrogenase (DPD). This enzyme plays a crucial role in the metabolism of fluoropyrimidine-based chemotherapeutics, such as 5-fluorouracil (5-FU). Understanding the biological activity of this compound is essential for optimizing cancer treatment regimens and enhancing therapeutic efficacy.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

  • Molecular Formula : C7_{7}H6_{6}ClN1_{1}O2_{2} (with three carbon-13 isotopes)
  • Molecular Weight : 148.52 g/mol
  • IUPAC Name : 5-chloro-4-hydroxy-(4,5,6-^13C3_{3})1H-pyridin-2-one

The presence of carbon-13 isotopes enhances its utility in analytical techniques, particularly mass spectrometry, facilitating precise tracking in biological studies.

This compound functions as a competitive inhibitor of DPD. By binding to the active site of DPD, it prevents the enzyme from metabolizing fluoropyrimidine drugs like 5-FU. This inhibition results in increased systemic concentrations of 5-FU, thereby amplifying its cytotoxic effects on rapidly dividing cancer cells. The enhanced availability of 5-FU can lead to improved therapeutic outcomes in cancer treatment .

Pharmacokinetics

Research indicates that this compound has distinct pharmacokinetic properties that are pivotal for its effectiveness:

  • Absorption : Following oral administration, this compound reaches peak plasma concentrations within 1.5 to 3.3 hours.
  • Half-Life : The terminal half-life ranges from 3.3 to 5.8 hours.
  • Bioavailability : Studies show that this compound significantly alters the pharmacokinetics of co-administered drugs like tegafur and 5-FU, leading to increased plasma levels and prolonged action .

Comparative Analysis with Other Compounds

The following table summarizes the similarities and differences between this compound and related compounds:

Compound NameStructure SimilarityMechanism of ActionUnique Features
GimeracilSimilar core structureDihydropyrimidine dehydrogenase inhibitorNon-isotopically labeled version
UridinePyrimidine baseNucleotide synthesisNatural nucleoside
CapecitabineFluoropyrimidineProdrug converted to 5-FUOral administration
TegafurFluoropyrimidineProdrug of 5-FUEnhances bioavailability

The unique stable isotope labeling in this compound allows for enhanced detection and quantification in research applications compared to non-labeled counterparts.

Case Studies and Research Findings

  • In Vivo Studies : Research has demonstrated that this compound effectively increases the concentration of active 5-FU metabolites in tumor tissues compared to gastrointestinal tissues in animal models. This suggests a targeted enhancement of drug efficacy at tumor sites while potentially minimizing systemic toxicity .
  • Clinical Applications : A clinical study involving patients with gastric cancer highlighted the importance of DPD inhibition by Gimeracil derivatives. The study found significant correlations between genetic polymorphisms affecting DPD activity and patient responses to fluoropyrimidine therapies, underscoring the relevance of this compound in personalized medicine approaches .
  • Pharmacokinetic Studies : A randomized crossover study assessed the bioequivalence between formulations containing this compound and standard formulations. Results indicated that all geometric mean ratios fell within acceptable ranges, confirming that this compound maintains similar pharmacokinetic profiles to its non-labeled counterpart while providing additional research utility through isotopic labeling .

Q & A

Q. What is the mechanism of action of Gimeracil-13C3 as a DPYD inhibitor in cancer research?

this compound inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for catabolizing fluoropyrimidines like 5-fluorouracil (5-FU). By blocking DPD, it enhances the bioavailability and antitumor efficacy of 5-FU. Methodologically, confirmatory studies use enzyme activity assays (e.g., spectrophotometric monitoring of NADPH oxidation) and isotope-labeled LC-MS/MS to quantify inhibition kinetics .

Q. How is this compound synthesized and characterized in preclinical studies?

Synthesis involves isotopic labeling of the parent compound (Gimeracil) with carbon-13 at three positions. Characterization requires HPLC for purity validation, NMR for structural confirmation, and mass spectrometry to verify isotopic enrichment (>99% 13C3). Stability studies under varying pH and temperature conditions are critical for preclinical validation .

Q. What analytical techniques are used to validate the purity and stability of this compound?

Key techniques include:

  • HPLC-UV for purity assessment (retention time matching against unlabeled standards).
  • NMR spectroscopy to confirm structural integrity and isotopic labeling.
  • Accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to assess pharmacokinetic interactions between this compound and 5-FU?

  • In vivo models : Use Sprague-Dawley rats or nude mice xenografted with human tumors. Administer 5-FU with/without this compound and measure plasma/tissue concentrations via LC-MS/MS.
  • Statistical design : Apply a crossover study to control inter-subject variability. Use ANOVA for comparing AUC and half-life differences, ensuring p-values <0.05 with Bonferroni correction .

Q. How can contradictions in reported DPYD inhibition efficacy data across studies be resolved?

Contradictions often arise from variations in assay conditions (e.g., enzyme source, pH, substrate concentration). To resolve discrepancies:

  • Standardize assays using recombinant human DPD and fixed substrate concentrations (e.g., 50 µM uracil).
  • Conduct meta-analyses to pool data from independent studies, applying random-effects models to account for heterogeneity .

Q. What strategies optimize isotopic labeling efficiency during this compound synthesis?

  • Use transition metal catalysts (e.g., palladium) for selective 13C incorporation.
  • Optimize reaction parameters (temperature, solvent polarity) via Design of Experiments (DoE) to maximize yield.
  • Purify intermediates with preparative HPLC to minimize isotopic dilution .

Q. How can omics data be integrated to study resistance mechanisms against this compound?

  • Genomics : Perform whole-exome sequencing to identify mutations in DPYD or related pathways.
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify DPD expression levels in resistant vs. sensitive cell lines.
  • Bioinformatics : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to map resistance-associated networks .

Methodological Best Practices

  • Data rigor : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
  • Statistical compliance : Report numerical data to one significant digit beyond instrumental precision (e.g., LC-MS/MS data to 0.01 ng/mL) and specify p-values for claims of significance .
  • Literature validation : Use Google Scholar and ERIC with targeted keywords (e.g., "this compound DPYD inhibition kinetics") to identify high-impact studies, prioritizing primary sources from journals with rigorous peer review .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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